
Tianeptine
Übersicht
Beschreibung
Tianeptine is an atypical tricyclic antidepressant primarily used in the treatment of major depressive disorder. It is also known for its anxiolytic effects and has been studied for its potential benefits in treating anxiety, asthma, and irritable bowel syndrome . Unlike typical tricyclic antidepressants, this compound has a unique mechanism of action, which includes modulation of glutamate receptors and acting as an atypical agonist of the μ-opioid receptor .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tianeptin umfasst mehrere Schritte, beginnend mit 3-Chlor-6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol-5,5-dioxid. Diese Verbindung wird unter Rückflussbedingungen in einem organischen Lösungsmittel mit einem chlorierten Reagenz umgesetzt, um das Zwischenprodukt 3,11-Dichlor-6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-5,5-dioxid zu erhalten . Weitere Schritte umfassen die Zugabe von deionisiertem Wasser und Natriumhydroxidlösung, gefolgt von Filtration und Trocknung, um Tianeptinnatrium zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Tianeptin durch Erhitzen der Zwischenverbindung mit deionisiertem Wasser und Natriumhydroxidlösung, gefolgt von Filtration und Trocknung, hergestellt. Das Verfahren ist optimiert, um eine hohe Ausbeute und Reinheit zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tianeptin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tianeptin kann oxidiert werden, um seine Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können Tianeptin in seine aktiven Metaboliten umwandeln.
Substitution: Substitutionsreaktionen können die chemische Struktur von Tianeptin modifizieren, um Derivate mit unterschiedlichen pharmakologischen Eigenschaften zu erzeugen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Chlorierte Reagenzien werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören die aktiven Metaboliten von Tianeptin, wie Tianeptin MC5, die eine pharmakologische Aktivität besitzen, die der des Muttersubstanz ähnelt .
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy in Depression
Numerous clinical studies have established tianeptine as an effective treatment for major depressive disorder. Its efficacy is comparable to that of selective serotonin reuptake inhibitors (SSRIs), with some studies suggesting it may offer faster relief from symptoms. For instance:
- Rapid Symptom Relief : Patients treated with this compound showed significant improvements in concentration and anxiety levels within the first two weeks of treatment, outperforming traditional SSRIs like fluoxetine .
- Reduced Side Effects : this compound is noted for having a better tolerability profile, causing fewer disruptions to daily functioning compared to other antidepressants .
Anxiety Disorders
This compound has demonstrated anxiolytic properties, making it a candidate for treating anxiety disorders. Clinical trials indicate that it may reduce anxiety symptoms more effectively than conventional treatments, requiring less concomitant medication .
Chronic Pain Management
Recent research highlights this compound's potential in managing chronic pain. Studies have shown that it provides significant pain relief that persists even after the drug is discontinued. This suggests a long-lasting effect on pain pathways, possibly mediated by its action on the mu-opioid receptors .
Neuroprotection and Cognitive Enhancement
This compound has been linked to neuroprotective effects against stress-induced neuronal damage. It promotes neurogenesis and reduces apoptosis in the hippocampus, which can enhance cognitive functions such as memory and learning .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Case Studies
Several case studies have further elucidated this compound's applications:
- Case Study 1 : A patient with treatment-resistant depression experienced significant improvement after switching to this compound from an SSRI, reporting enhanced mood and cognitive function within two weeks.
- Case Study 2 : A cohort of patients suffering from chronic pain conditions reported substantial pain relief when treated with this compound, highlighting its dual role as an antidepressant and analgesic.
Wirkmechanismus
Tianeptine exerts its effects through multiple mechanisms:
Glutamate Modulation: this compound modulates glutamate receptors, which is believed to contribute to its antidepressant and anxiolytic effects.
Opioid Receptor Agonism: this compound acts as a full agonist at the μ-opioid receptor, which may explain part of its antidepressant and anxiolytic effects
Serotonin Reuptake Enhancement: this compound enhances the reuptake of serotonin, leading to decreased extracellular levels of serotonin in the brain.
Vergleich Mit ähnlichen Verbindungen
Tianeptin ist unter den trizyklischen Antidepressiva einzigartig aufgrund seiner unterschiedlichen Wirkmechanismen. Zu ähnlichen Verbindungen gehören:
Amitriptylin: Ein trizyklisches Antidepressivum mit unterschiedlichen pharmakologischen Eigenschaften, das hauptsächlich als Serotonin-Noradrenalin-Wiederaufnahmehemmer wirkt.
Imipramin: Ein weiteres trizyklisches Antidepressivum, das die Wiederaufnahme von Serotonin und Noradrenalin hemmt.
Fluoxetin: Ein selektiver Serotonin-Wiederaufnahmehemmer mit einem anderen Wirkmechanismus als Tianeptin
Die einzigartige Kombination von Glutamatmodulation und Opioid-Rezeptor-Agonismus in Tianeptin unterscheidet es von diesen ähnlichen Verbindungen und bietet ein eigenes therapeutisches Profil .
Biologische Aktivität
Tianeptine is an atypical antidepressant that has garnered attention for its unique pharmacological profile and biological activity. Originally developed in the 1960s, it is primarily used in the treatment of major depressive disorder and has shown efficacy in various stress-related conditions. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies surrounding this compound.
This compound's mechanism of action is distinct from traditional antidepressants. Unlike selective serotonin reuptake inhibitors (SSRIs), which increase serotonin levels, this compound has been shown to enhance serotonin uptake in certain contexts, leading to a complex interplay with the serotonergic system.
Key Findings:
- Opioid Receptor Agonism: this compound acts as a full agonist at the mu-opioid receptor (MOR) with a binding affinity () of approximately 383 nM, and it also weakly activates the delta-opioid receptor (DOR) at higher concentrations .
- Glutamatergic Modulation: The compound modulates glutamatergic transmission, which is crucial for neuroplasticity. It has been shown to reverse stress-induced impairments in long-term potentiation (LTP) within the hippocampus and prefrontal cortex .
- Neuroprotective Effects: this compound exhibits neuroprotective properties, particularly against stress-induced neuronal remodeling. It positively influences dendritic arborization in hippocampal neurons and reduces apoptosis in stressed animals .
Pharmacological Effects
This compound's pharmacological profile includes several notable effects:
- Antidepressant Activity: Clinical trials have demonstrated its effectiveness as an antidepressant, providing symptom relief without significant sedative effects .
- Anxiolytic Properties: this compound has been reported to reduce anxiety levels in various behavioral models, making it beneficial for patients with comorbid anxiety disorders .
- Cognitive Function: Unlike many antidepressants, this compound does not adversely affect memory or cognitive functions .
Case Studies and Clinical Evidence
Several studies illustrate this compound's clinical efficacy:
- Clinical Trials: A series of randomized controlled trials have confirmed this compound's effectiveness in reducing depressive symptoms compared to placebo, with a favorable side effect profile .
- Animal Studies: Research involving animal models has shown that this compound can reverse stress-induced changes in brain structure and function, supporting its neurorestorative capabilities .
- Behavioral Studies: In behavioral tests such as Porsolt's forced swim test, this compound demonstrated significant antidepressant effects without inducing sedation or affecting locomotor activity negatively .
Summary of Biological Activity
Property | Value |
---|---|
Mu-opioid receptor affinity () | 383 nM |
Delta-opioid receptor efficacy | EC50 Human: 37.4 μM |
Glutamatergic modulation | Enhances LTP and neuroplasticity |
Neuroprotective effects | Reduces apoptosis and promotes cytogenesis |
Clinical efficacy | Effective in major depressive disorder |
Eigenschaften
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
Record name | Tianeptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |
Record name | Tianeptine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
Record name | Tianeptine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tianeptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tianeptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIANEPTINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TIANEPTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TIANEPTINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tianeptine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.